4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine
Description
Properties
CAS No. |
52432-70-9 |
|---|---|
Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(6-13)8-4-11(15-3)9(12)5-10(8)14-2/h4-5,7H,6,13H2,1-3H3 |
InChI Key |
YJJFYOKEGOFNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1OC)Br)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Starting Materials and Key Intermediates
- 2,5-Dimethoxybenzaldehyde or 2,5-dimethoxybenzene derivatives are common starting points.
- Bromination at the 4-position of the aromatic ring is a critical step to introduce the bromo substituent.
- Formation of the ethanamine side chain with beta-methyl substitution is typically achieved via condensation with nitroalkanes followed by reduction.
Stepwise Synthetic Routes
Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
Bromination of 2,5-dimethoxybenzaldehyde is performed using bromine in glacial acetic acid or glacial acetic acid with bromine dissolved in it (GAA solvent). The reaction is typically carried out at room temperature for 24 hours, yielding 4-bromo-2,5-dimethoxybenzaldehyde crystals after recrystallization (~60% yield).
Alternative bromination methods include using H2O2/ammonium bromide or Oxone/NaBr in aqueous media for related dimethoxybenzene compounds.
Formation of the Beta-Methylated Side Chain
The Henry reaction (nitroaldol condensation) is employed by reacting 4-bromo-2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base such as triethylamine at low temperatures (-10°C). This forms a beta-nitrostyrene intermediate.
The reaction mixture is then acidified and the solvent removed to isolate the nitroalkene intermediate.
Reduction to the Target Amine
The nitroalkene intermediate is reduced to the corresponding amine using lithium aluminum hydride (LAH) or catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere).
The reduction step converts the nitro group to the amine and saturates the double bond, yielding 4-bromo-2,5-dimethoxy-beta-methylbenzeneethanamine.
The amine is often isolated as its hydrochloride salt by treatment with ethereal HCl for purification and stability.
Alternative Synthetic Approaches
Bromomethylation and Subsequent Functional Group Transformations
Starting from 1-bromo-2,5-dimethoxybenzene, bromomethylation using paraformaldehyde, NaBr, and sulfuric acid can introduce a bromomethyl group at the benzylic position.
This intermediate can undergo nucleophilic substitution (SN2) with hydroxide or nitrite ions, followed by oxidation steps (e.g., with DMSO or NaClO2) to form aldehydes or acids, which can be further transformed into the target amine.
Summary Table of Key Steps and Conditions
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Bromination of 2,5-dimethoxybenzaldehyde | Br2 in glacial acetic acid, RT, 24 h | 4-bromo-2,5-dimethoxybenzaldehyde, ~60% yield | Recrystallization from acetonitrile |
| Henry Reaction (Nitroaldol) | Nitroethane, triethylamine, -10°C, 2-3 h | Beta-nitrostyrene intermediate | Low temperature to avoid racemization |
| Reduction of Nitroalkene | LAH or Pd/C hydrogenation | 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine | Conversion to amine, isolation as HCl salt |
| Bromomethylation (alternative) | Paraformaldehyde, NaBr, H2SO4 | Bromomethylated intermediate | Followed by SN2 and oxidation steps |
| Mandelic Acid Route (alternative) | Glyoxylic acid, H2SO4; Na2S2O8, AgNO3 catalyst | Aldehyde intermediate | Further conversion to amine |
Research Findings and Considerations
The methylation of hydroquinone to produce 2,5-dimethoxybenzene derivatives can be done using non-carcinogenic methylating agents such as betaine anhydrous with CaO, avoiding toxic reagents like dimethyl sulfate or methyl iodide.
The bromination step is critical and must be controlled to avoid polybromination or degradation of sensitive groups.
The Henry reaction temperature control is important to minimize racemization of stereoisomers, which affects the purity and biological activity of the final amine.
Reduction methods such as LAH provide high yields but require careful handling due to reactivity; catalytic hydrogenation offers a milder alternative.
The synthetic routes are adaptable to produce analogs by varying the nitroalkane or benzaldehyde substituents, enabling structure-activity relationship studies.
Chemical Reactions Analysis
4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents and conditions used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine and related compounds:
4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine
- This compound, also known as 25B-NBOMe or 2C-B-NBOMe, is a derivative of 2,5-Dimethoxy-4-bromophenethylamine .
- It is a potent partial agonist for the 5HT2A receptor .
2,5-Dimethoxy-4-bromophenethylamine (2C-B)
- 2C-B is a psychoactive designer drug that has been sold under various street names like "Venus", "Bromo", "Erox", "XTC", or "Nexus" .
- Studies have examined its metabolism and potential toxic effects .
Dimethoxybromoamphetamine (DOB)
- DOB, also known as brolamfetamine, is a psychedelic drug and substituted amphetamine .
- It acts as a serotonin 5-HT2 receptor agonist, with its psychedelic effects mediated through agonistic properties at the 5-HT2A receptor .
- Due to its selectivity, DOB is used in scientific research to study the 5-HT2 receptor subfamily .
Case Studies & Detection
- One case study details an intoxication involving 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in a 19-year-old male .
- High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the detection and quantification of 25B-NBOMe .
Pharmacological Data of DOB
The following table outlines the activities of DOB at various receptors :
| Target | Affinity (K~i~, nM) |
|---|---|
| 5-HT~1A~ | 2,550–6,327 |
| 5-HT~1B~ | 941 |
| 5-HT~1D~ | 636 |
| 5-HT~1E~ | 556–1,427 |
| 5-HT~2A~ | 0.6–81 |
| 5-HT~2B~ | 2.9–44 |
| 5-HT~2C~ | 1.3–60 |
Safety and Hazards of 2,5-Dimethoxy-4-bromophenethylamine
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine involves its interaction with specific molecular targets in the brain. It acts as a partial agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . This interaction leads to changes in neurotransmitter release and neuronal activity, resulting in its psychoactive effects. The compound’s effects on dopamine and other neurotransmitter systems have also been studied, providing insights into its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Properties
| Compound | Molecular Formula | Substituents | Receptor Affinity (5-HT2A) | Potency (Relative to LSD) | Duration of Action |
|---|---|---|---|---|---|
| 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine | C11H16BrNO2 | 4-Br, 2,5-OMe, β-CH3 | Moderate-High* | ~10-20x | 8–12 hours |
| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | C10H14BrNO2 | 4-Br, 2,5-OMe | Moderate | ~5x | 4–8 hours |
| DOB (4-Bromo-2,5-dimethoxyamphetamine) | C11H16BrNO2 | 4-Br, 2,5-OMe, α-CH3 | High | ~50-100x | 18–24 hours |
| 25B-NBOMe (N-Benzyl derivative) | C18H22BrNO3 | 4-Br, 2,5-OMe, N-(2-MeO-benzyl) | Very High | ~100-200x | 6–10 hours |
*Inferred from structural analogs.
Key Findings:
2C-B: Lacks alkyl substitutions on the ethylamine chain, resulting in lower potency and shorter duration compared to methylated analogs. It is a classic hallucinogen with well-characterized entactogenic effects .
DOB : The alpha-methyl group (amphetamine backbone) enhances metabolic stability and 5-HT2A affinity, leading to prolonged effects and higher toxicity .
25B-NBOMe: The N-(2-methoxybenzyl) substitution drastically increases 5-HT2A binding affinity, making it one of the most potent hallucinogens in its class. However, this potency correlates with severe adverse effects, including seizures and fatalities .
Analytical and Toxicological Profiles
Table 2: Analytical Methods and Toxicity Data
*Extrapolated from methods used for structural analogs.
Key Findings:
- 25B-NBOMe requires highly sensitive techniques like HPLC-MS/MS for detection in biological samples due to its low active doses (µg range) .
Legal and Regulatory Status
- 2C-B : Scheduled in most jurisdictions under psychotropic substance laws .
- DOB : Prohibited under analog acts (e.g., U.S. Controlled Substance Act) .
- NBOMe Series : Explicitly banned in the U.S., EU, and Australia due to high abuse liability and fatalities .
Research Implications
- Metabolism : Unlike NBOMe compounds, which undergo hepatic N-debenzylation, beta-methyl derivatives may exhibit unique metabolic pathways requiring further study .
Biological Activity
4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine, also known as brolamfetamine, is a synthetic compound belonging to the phenethylamine class. It has garnered attention for its psychoactive properties and its interaction with serotonin receptors, particularly the 5-HT2A receptor. This article delves into the biological activity of this compound, including its pharmacological effects, metabolic pathways, and associated case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 274.15 g/mol
- Structural Features :
- Bromine atom at the fourth position
- Two methoxy groups at the second and fifth positions
- Beta-methyl group attached to the ethylamine side chain
4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine primarily functions as a serotonin receptor agonist , specifically targeting the 5-HT2A receptor . This interaction is responsible for its hallucinogenic effects and various physiological changes. Research indicates that it may also interact with other serotonin subtypes, including 5-HT2B and 5-HT2C , contributing to its complex pharmacological profile.
Table 1: Comparison of Serotonin Receptor Agonists
Pharmacological Effects
The agonistic activity at the 5-HT2A receptor leads to significant psychoactive effects, including:
- Alterations in perception
- Mood changes
- Potential vasoconstriction at high doses, which may result in serious adverse effects such as arterial spasms.
Metabolism and Toxicology
Research on the metabolic pathways of related compounds like 2C-B has provided insights into how brolamfetamine might be metabolized in humans. Studies have identified several metabolites formed during hepatic metabolism:
-
Oxidative Deamination : Produces metabolites such as:
- 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE)
- 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA)
- Demethylation : Further metabolism may lead to additional products like:
Case Studies
Several case studies highlight the clinical implications of brolamfetamine use:
- Intoxication Case : A young male presented with grand mal seizures after using a compound identified as 25B-NBOMe , a derivative related to brolamfetamine. The toxicological analysis revealed significant concentrations of the drug in serum and urine .
- Adverse Reactions : Reports indicate that users have experienced severe physiological reactions including hallucinations, hypertension, and seizures after ingestion of compounds containing brolamfetamine or its analogs .
Q & A
Basic: What are the recommended analytical methods for quantifying 4-bromo-2,5-dimethoxy-beta-methylbenzeneethanamine in biological matrices?
Methodological Answer:
- HPLC-MS/MS is the gold standard for detection in serum and urine. Key parameters include:
- Chromatographic conditions : C18 column (e.g., 2.6 µm, 100 Å), gradient elution with 0.1% formic acid in water and acetonitrile.
- Mass detection : ESI+ mode, transitions m/z 259 → 170 (quantifier) and m/z 259 → 144 (qualifier) .
- Validation metrics : LOD ≤ 0.1 ng/mL, LOQ ≤ 0.3 ng/mL, recovery >85% .
- GC-MS with derivatization (e.g., BSTFA) is less sensitive but useful for metabolite screening (e.g., 2C-B-ALC and 2C-B-CBA) .
Advanced: How do species-specific metabolic pathways impact toxicological interpretations of 4-bromo-2,5-dimethoxy-beta-methylbenzeneethanamine?
Methodological Answer:
- In vitro hepatocyte models (rat, human) reveal divergent phase I metabolism:
- Contradiction : While human studies suggest limited active metabolites, rodent models indicate prolonged toxicity due to reactive intermediates. This necessitates species-specific extrapolation in preclinical studies .
Basic: What synthetic routes are reported for 4-bromo-2,5-dimethoxy-beta-methylbenzeneethanamine and its derivatives?
Methodological Answer:
- Core synthesis :
- NBOMe derivatives : N-benzylation using 2-methoxybenzyl chloride under anhydrous conditions (e.g., DCM, TEA) .
Advanced: What receptor binding profiles and signaling mechanisms are associated with 4-bromo-2,5-dimethoxy-beta-methylbenzeneethanamine?
Methodological Answer:
- 5-HT₂A agonism : Primary mechanism, with EC₅₀ = 2.1 nM (radioligand displacement assays using [³H]ketanserin in HEK293 cells) .
- Functional selectivity : β-arrestin-2 recruitment is 10-fold higher than Gq-mediated IP3 accumulation, suggesting biased signaling .
- Contradiction : Some NBOMe derivatives exhibit partial agonism at 5-HT₂C receptors, complicating neurotoxicity predictions .
Basic: How can structural analogs of this compound be distinguished using spectroscopic techniques?
Methodological Answer:
Advanced: What experimental strategies resolve contradictions in reported pharmacokinetic data (e.g., plasma half-life vs. subjective effects)?
Methodological Answer:
- Human observational studies : Combine LC-MS/MS plasma analysis with real-time psychometric scales (e.g., Hallucinogen Rating Scale) .
- Key findings : Plasma half-life (t₁/₂ = 6–8 hr) mismatches subjective effects (duration >12 hr), suggesting tissue redistribution or metabolite accumulation .
- Animal models : Microdialysis in rat prefrontal cortex to correlate free drug levels with behavioral outputs .
Basic: What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and fume hood (vapor pressure = 0.01 mmHg at 25°C) .
- Deactivation : Acidic hydrolysis (1M HCl, 60°C, 2 hr) followed by neutralization .
Advanced: How do structural modifications (e.g., NBOMe vs. amphetamine derivatives) alter pharmacological potency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
